molecular formula C8H16N2O2 B2748490 Isopropyl piperazine-1-carboxylate CAS No. 37038-26-9

Isopropyl piperazine-1-carboxylate

Cat. No.: B2748490
CAS No.: 37038-26-9
M. Wt: 172.228
InChI Key: DLYGUJAHHVIIMA-UHFFFAOYSA-N
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Description

Isopropyl piperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Biochemical Analysis

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the position of the piperazine moiety in the molecule and the therapeutic class of the compound .

Cellular Effects

For instance, a novel piperazine compound has been found to induce apoptosis in cancer cells, suggesting that Isopropyl piperazine-1-carboxylate may have similar effects .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a molecular weight of 172.23 .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not well-documented. Piperazine derivatives are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is a liquid at room temperature , suggesting that it could be transported and distributed within cells and tissues in a manner similar to other liquid compounds.

Subcellular Localization

Given the diverse roles and interactions of piperazine derivatives, it is possible that this compound could be localized to various subcellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl piperazine-1-carboxylate typically involves the reaction of piperazine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+Isopropyl chloroformateIsopropyl piperazine-1-carboxylate+HCl\text{Piperazine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperazine+Isopropyl chloroformate→Isopropyl piperazine-1-carboxylate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Isopropyl piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Isopropyl piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Isopropyl piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • Methyl piperazine-1-carboxylate
  • Ethyl piperazine-1-carboxylate
  • Butyl piperazine-1-carboxylate

Uniqueness: The isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

propan-2-yl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYGUJAHHVIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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